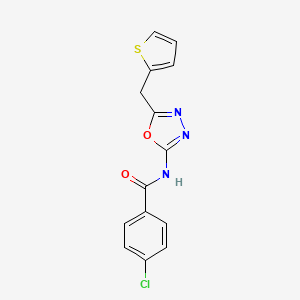
4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide (DIBIT) is a small molecule that has been studied extensively for its potential applications in scientific research. DIBIT is a synthetic compound that is composed of four nitrogen atoms, two sulfur atoms, and two carbon atoms. It is a derivative of isothiazole, a heterocyclic aromatic compound. DIBIT has been used in many different areas of scientific research, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including compounds like 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide , have been recognized for their antimicrobial properties . These compounds can be synthesized and modified to enhance their efficacy against various bacterial and fungal pathogens. Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein synthesis.
Anticancer Agents
Thiazole compounds are also explored for their potential in cancer treatment. They can act as antitumor agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. The structural modification of thiazole derivatives can lead to the development of new molecules with potent antitumor activities .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. They can modulate the inflammatory response in the body, potentially leading to new treatments for chronic inflammatory diseases .
Antidiabetic Effects
Some thiazole derivatives have shown promise in the treatment of diabetes. They may exert their effects by influencing insulin secretion or insulin sensitivity, offering a new avenue for antidiabetic drug development .
Neuroprotective Properties
Research has indicated that thiazole derivatives can have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. These compounds may help in protecting neuronal cells from damage or death .
Agricultural Chemicals
Thiazole derivatives are used in the agricultural sector as well. They can serve as the basis for developing new agrochemicals, such as pesticides or herbicides, to protect crops from pests and diseases .
Photographic Sensitizers and Industrial Applications
In the field of photography and industry, thiazole derivatives can be utilized as sensitizers. They play a role in the chemical processes required for capturing images on photographic films .
Material Science
Thiazole compounds have applications in material science, where they can be incorporated into polymers or used as catalysts and dyes. Their unique chemical properties can contribute to the development of new materials with specific characteristics .
Propiedades
IUPAC Name |
4-amino-3-N,5-N-bis(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-7(2)5-15-12(18)10-9(14)11(20-17-10)13(19)16-6-8(3)4/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFXUHAZDWYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)
![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953767.png)

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)